molecular formula C12H7ClN4O B7897374 2-((6-Chloropyridazin-3-yl)oxy)quinoxaline CAS No. 1065484-80-1

2-((6-Chloropyridazin-3-yl)oxy)quinoxaline

Cat. No. B7897374
CAS RN: 1065484-80-1
M. Wt: 258.66 g/mol
InChI Key: HBGJRSAPRSGGBA-UHFFFAOYSA-N
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Description

“2-((6-Chloropyridazin-3-yl)oxy)quinoxaline” is a chemical compound that contains a quinoxaline ring, which is a type of heterocyclic compound. This compound is characterized by the presence of a pyridazinyl group and a chlorine atom .


Synthesis Analysis

The synthesis of this compound involves the reaction of 3,6-dichloropyridazine with hydrazine hydrate in ethanol. The mixture is stirred for two hours at ambient temperature .


Molecular Structure Analysis

The molecular structure of “this compound” is characterized by the presence of a quinoxaline ring, a pyridazinyl group, and a chlorine atom . The compound has a molecular weight of 174.59 .


Chemical Reactions Analysis

The compound has been synthesized and its two stable forms were isolated. The establishment of their structures was performed using B3LYP geometry and energy and GIAO/B3LYP NMR calculations of possible conformers using the polarizable continuum model .


Physical And Chemical Properties Analysis

The compound has a melting point of 102-103 degrees Celsius. It is a powder at room temperature .

Safety and Hazards

The compound is classified under the GHS07 hazard class. It has hazard statements H302, H315, H319, and H335. Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

properties

IUPAC Name

2-(6-chloropyridazin-3-yl)oxyquinoxaline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H7ClN4O/c13-10-5-6-11(17-16-10)18-12-7-14-8-3-1-2-4-9(8)15-12/h1-7H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBGJRSAPRSGGBA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=CC(=N2)OC3=NN=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H7ClN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70671827
Record name 2-[(6-Chloropyridazin-3-yl)oxy]quinoxaline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70671827
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

258.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1065484-80-1
Record name 2-[(6-Chloropyridazin-3-yl)oxy]quinoxaline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70671827
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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